molecular formula C12H18N2O B1291388 3-[2-(Pyrrolidin-1-yl)ethoxy]aniline CAS No. 373824-30-7

3-[2-(Pyrrolidin-1-yl)ethoxy]aniline

Cat. No.: B1291388
CAS No.: 373824-30-7
M. Wt: 206.28 g/mol
InChI Key: YJDXLUSVVAGFFS-UHFFFAOYSA-N
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Description

3-[2-(Pyrrolidin-1-yl)ethoxy]aniline is a useful research compound. Its molecular formula is C12H18N2O and its molecular weight is 206.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

An efficient method for synthesizing highly substituted pyrrolidinone derivatives through a one-pot reaction involving aniline derivatives has been developed. The synthesized compounds' structures were confirmed using various spectroscopic techniques, and their molecular interactions were studied. These compounds show potential for further application in material science and organic chemistry due to their unique structural properties (Ahankar et al., 2021).

Organic Electronics and Luminescence

The study on tetradentate bis-cyclometalated platinum complexes, including N,N-di(3-(pyridin-2-yl)phenyl)aniline derivatives, highlights their high luminescence and potential application in organic light-emitting diodes (OLEDs). These complexes demonstrate excellent performance, with significant implications for the development of efficient, high-performing OLED devices (Vezzu et al., 2010).

Material Science and Polymerization

In the realm of material science, silver(I)-pyridinyl Schiff base complexes have been synthesized and characterized, showing reactivity in the ring-opening polymerization of ε-caprolactone. This process is crucial for creating biodegradable polymers with applications in medical devices, drug delivery systems, and environmentally friendly packaging materials (Njogu et al., 2017).

Quantum Chemical Studies

Quantum chemical investigations of substituted pyrrolidinones, including pyrrolidin-1-yl anilines, have been conducted to understand their molecular properties better. These studies, employing density functional theory (DFT) and other quantum chemical calculations, are essential for designing new compounds with tailored electronic, optical, and chemical properties for various applications, including pharmaceuticals and organic electronics (Bouklah et al., 2012).

Environmental and Green Chemistry

Research on greener synthesis methods using hydrogen peroxide in ethyl acetate to prepare alicyclic ring-fused benzimidazoles from o-(pyrrolidin-1-yl)anilines demonstrates the industry's shift towards more sustainable and environmentally friendly chemical processes. This method eliminates the need for harmful solvents and energy-intensive purification steps, aligning with the goals of green chemistry (Sweeney et al., 2017).

Safety and Hazards

The compound has several hazard statements: H302, H312, H315, H318, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 .

Properties

IUPAC Name

3-(2-pyrrolidin-1-ylethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c13-11-4-3-5-12(10-11)15-9-8-14-6-1-2-7-14/h3-5,10H,1-2,6-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJDXLUSVVAGFFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20620481
Record name 3-[2-(Pyrrolidin-1-yl)ethoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

373824-30-7
Record name 3-[2-(1-Pyrrolidinyl)ethoxy]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=373824-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[2-(Pyrrolidin-1-yl)ethoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a dry 25 mL round bottom flask, 7-(2-chloro-5-methoxy-phenyl)-5-methyl-benzo[1,2,4]triazin-3-ylamine (0.113 g, 0.377 mmol, 1 equiv), 1-[2-(3-bromo-phenoxy)-ethyl]-pyrrolidine (0.153 g, 0.565 mmol, 1.5 equiv), cesium carbonate (0.368 g, 1.13 mmol, 3 equiv), 4,5-bis(diphenylphosphino)-9,9-dimethyl xanthene (0.044 g, 0.0753 mmol, 0.2 equiv) and tris(dibenzylideneacetone)dipalladium (0.034 g, 0.0376 mmol, 0.1 equiv) were combined. The reactants were flushed with argon, diluted with dioxane (8 mL) and outfitted with reflux condenser. The reaction was heated to reflux for 18 hours, then filtered hot and the solvents were diluted with ethyl acetate and washed with brine. The brine layer was back extracted once with fresh ethyl acetate. The organic phases were combined and dried over sodium sulfate (Na2SO4). Filtration followed by evaporation and column chromatography (1:5 MeOH/DCM) provided desired product as a yellow powder (0.12 g, 65% yield). MS (ESI+): m/z=491.1, LC retention time: 2.94 min.
Quantity
0.113 g
Type
reactant
Reaction Step One
Quantity
0.153 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
0.368 g
Type
reactant
Reaction Step One
Quantity
0.044 g
Type
reactant
Reaction Step One
Quantity
0.034 g
Type
catalyst
Reaction Step One
Yield
65%

Synthesis routes and methods II

Procedure details

A mixture of 1-(2-(3-nitrophenoxy)ethyl)pyrrolidine (3.49 g, 14.8 mmol), 10% palladium on carbon (400 mg) and ethyl acetate (20 ml) was reduced under 50 psi hydrogen for 10 h. The reaction mixture was filtered through Celite 545 and the product extracted into 1M HCl (3×20 ml). The acidic layer was washed with ether (2×20 ml) and then the pH adjusted to >10 with 2M NaOH. The aqueous layer was extracted with ether (3×20 ml), dried over MgSO4 and concentrated in vacuo. The product was eluted through a silica gel pad (75% ethyl acetate/hexane/1% Et3N) to yield the product as a pale yellow oil.
Quantity
3.49 g
Type
reactant
Reaction Step One
Quantity
400 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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